molecular formula C17H19N5O4S2 B13372717 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372717
M. Wt: 421.5 g/mol
InChI Key: SUPBKWDBAWRWEQ-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the triazolothiadiazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds.

    Introduction of the benzodioxin moiety: This step may involve the reaction of the triazolothiadiazole intermediate with a benzodioxin precursor under specific conditions.

    Attachment of the piperidinyl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions can occur, potentially affecting the triazole or thiadiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions may be possible, especially at the piperidinyl or benzodioxin moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like cell division or apoptosis.

    Molecular targets: Could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Other compounds in this class with similar core structures.

    Benzodioxins: Compounds containing the benzodioxin moiety.

    Piperidinyl derivatives: Molecules with piperidinyl groups.

Uniqueness

What sets 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of these functional groups, which may confer distinct biological activities and chemical properties.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C17H19N5O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H19N5O4S2/c1-28(23,24)21-6-2-3-12(10-21)15-18-19-17-22(15)20-16(27-17)11-4-5-13-14(9-11)26-8-7-25-13/h4-5,9,12H,2-3,6-8,10H2,1H3

InChI Key

SUPBKWDBAWRWEQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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